molecular formula C19H19N3O3S2 B2791959 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide CAS No. 922022-49-9

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide

Cat. No.: B2791959
CAS No.: 922022-49-9
M. Wt: 401.5
InChI Key: HDIRKBJHBOETFQ-UHFFFAOYSA-N
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Description

2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-methylphenylsulfonamido group at the 2-position of the thiazole ring and an N-(p-tolyl)acetamide moiety at the 4-position.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-3-7-15(8-4-13)20-18(23)11-16-12-26-19(21-16)22-27(24,25)17-9-5-14(2)6-10-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRKBJHBOETFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonamide group and the tolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity. Research has shown that derivatives of sulfonamides, including those containing thiazole moieties, exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide have been evaluated against various strains of bacteria and fungi, showing promising results .

Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial activity against Plasmodium species, the causative agents of malaria. In vitro studies demonstrated that certain thiazole-containing sulfonamides can inhibit the growth of Plasmodium falciparum, indicating potential for development as antimalarial agents .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thiazole-based sulfonamides against resistant bacterial strains. Results indicated that modifications to the thiazole ring enhanced activity against Staphylococcus aureus and Escherichia coli, supporting further research into structure-activity relationships (SAR) .
  • Antiplasmodial Screening : Another investigation focused on a series of thiazole derivatives, including this compound, revealing IC50 values in the low micromolar range against P. falciparum. This highlights the compound's potential as a lead structure for new antimalarial drugs .
Activity TypeTarget OrganismIC50 (µM)Reference
AntibacterialStaphylococcus aureus5.6
AntibacterialEscherichia coli7.3
AntiplasmodialPlasmodium falciparum1.8

Table 2: Synthesis Yields of Related Compounds

Compound NameYield (%)Reference
N-(benzo[d]thiazol-2-yl)-2-(2-(4-methylphenylsulfonamido)propanamido)propanamide84
Sulfonamide derivatives with thiazole rings>80

Mechanism of Action

The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares core features with several thiazole-acetamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (If Reported)
Target Compound ~405.46 (estimated) Not reported 4-Methylphenylsulfonamido, p-tolyl Potential MMP inhibition (hypothesized)
Compound 13 () 422.54 289–290 4-Methoxyphenylpiperazine, p-tolyl MMP inhibitor candidate
Compound 14 () 426.96 282–283 4-Chlorophenylpiperazine, p-tolyl MMP inhibitor candidate
Compound 8 () ~440 (estimated) 315.5 Quinazolinone-thioacetamide, 4-sulfamoyl Antimicrobial (not specified)
Compound 7f () Not reported 245–247 Chlorophenyl, hydroxypyrrolidone Not reported

Key Observations:

  • Substituent Impact on Melting Points: The target compound’s lack of bulky piperazine or quinazolinone groups (cf. and ) may result in a lower melting point compared to compounds like 18 (302–303°C) or quinazolinone derivatives (315.5°C) .
  • Molecular Weight: The target compound’s estimated molecular weight (~405.46) is lower than piperazine-containing analogues (e.g., 422–438 g/mol in ), suggesting improved solubility .

Critical Analysis of Divergent Evidence

  • Thermal Stability: Quinazolinone-thioacetamides () exhibit higher melting points (up to 315.5°C) compared to thiazole-acetamides, likely due to rigid quinazolinone cores . The target compound’s stability may lie between these two classes.
  • Biological Efficacy: Piperazine derivatives () showed higher yields (72–86%) and MMP inhibition, but the target compound’s sulfonamido group may offer unique selectivity .

Biological Activity

The compound 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(p-tolyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety. Its molecular formula is C24H22N2O4SC_{24}H_{22}N_2O_4S. The structural configuration plays a crucial role in its biological efficacy.

Research indicates that thiazole derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The sulfonamide group enhances the ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism .
  • Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole moiety has been linked to the inhibition of specific oncogenic pathways .
  • Antioxidant Activity : The presence of the thiazole ring may contribute to antioxidant properties, which help mitigate oxidative stress and protect cells from damage .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including those with thiazole rings. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundHighModerate

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Caspase activation
HeLa (cervical cancer)20Bcl-2 modulation

Case Studies

  • Antimicrobial Efficacy : A case study involving the compound highlighted its effectiveness against resistant strains of bacteria, showing promise for clinical applications in treating infections caused by multidrug-resistant organisms .
  • Cancer Treatment Research : Another study focused on the compound's potential as an adjunct therapy in chemotherapy regimens. It was found to enhance the cytotoxic effects of established chemotherapeutics while reducing side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The thiazole ring is essential for antimicrobial activity.
  • The sulfonamide group contributes significantly to its interaction with bacterial enzymes.
  • Modifications on the p-tolyl acetamide moiety can enhance anticancer properties.

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Q. Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm connectivity (e.g., thiazole protons at δ 7.2–7.5 ppm, sulfonamido NH at δ 10.1 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₃O₃S₂: 418.0892) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .

Q. Table 1: Key Analytical Parameters

TechniqueCritical Data PointsReferences
1H NMRThiazole H (δ 7.3 ppm), Acetamide NH (δ 8.1 ppm)
HRMSm/z 418.0892 ([M+H]+)
X-ray DiffractionConfirms crystal packing and H-bonding

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Discrepancies in bioactivity (e.g., IC₅₀ values in anticancer assays) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 vs. 72 hours) .
  • Compound Stability : Test degradation under physiological pH (e.g., HPLC monitoring at 37°C, pH 7.4) .
  • Structural Confirmation : Re-analyze disputed batches via NMR/MS to rule out impurities .

Example : A study reported conflicting MIC values (8 vs. 32 µg/mL) for antimicrobial activity. Re-evaluation under controlled humidity (40–60% RH) resolved variability due to hygroscopic intermediates .

Advanced: What strategies enhance bioavailability through structural modification?

Q. Methodological Answer :

  • Solubility Enhancement : Replace the p-tolyl group with a methoxy substituent (-OCH₃) to improve aqueous solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonamido group as a tert-butyl carbamate for improved membrane permeability .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

Modification SiteChangeBioactivity ImpactReferences
Thiazole C-4-H → -SO₂NHCH₃↑ Anticancer potency
p-Tolyl Ring-CH₃ → -OCH₃↑ Solubility, ↓ toxicity

Basic: What are common impurities, and how are they identified?

Q. Methodological Answer :

  • Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf = 0.7 in ethyl acetate) .
  • Hydrolysis Products : Degraded acetamide (identified by LC-MS at m/z 320.05) .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound (>98% purity) .

Advanced: How do computational methods predict binding interactions?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17). Key interactions: sulfonamido group with Lys721 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the compound-enzyme complex .
  • ADMET Prediction : SwissADME evaluates logP (2.8) and BBB permeability (CNS = -2.1) .

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